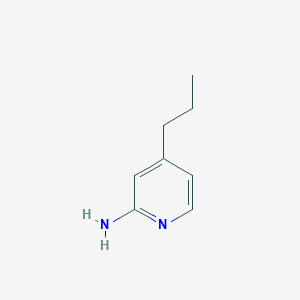

4-Propylpyridin-2-amine

描述

Classification and Nomenclature within Pyridine (B92270) Derivatives

4-Propylpyridin-2-amine is systematically classified as a substituted pyridine. Following the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC), the parent structure is the pyridine ring. The substituents are an amino group (-NH2) at the 2-position and a propyl group (-CH2CH2CH3) at the 4-position. Hence, its IUPAC name is this compound. chembk.com It belongs to the broader family of aminopyridines, which are characterized by the presence of at least one amino group attached to a pyridine ring. nih.gov

This compound is a structural isomer of other propyl-substituted aminopyridines, and its specific arrangement of functional groups dictates its physicochemical properties and reactivity. The presence of the electron-donating amino group and the alkyl (propyl) group influences the electron density of the pyridine ring, which in turn affects its basicity and reactivity in various chemical transformations. smolecule.com

Significance in Contemporary Chemical and Pharmaceutical Sciences

The significance of pyridine derivatives in the pharmaceutical industry is well-established, with these scaffolds being integral to the development of a wide range of therapeutic agents. researchgate.net The pyridine nucleus is often incorporated into drug candidates to enhance properties such as solubility and bioavailability. researchgate.net While direct research on the specific applications of this compound is still emerging, its structural motifs are found in molecules with recognized biological activities.

The 2-aminopyridine (B139424) scaffold, of which this compound is a member, is a key pharmacophore in medicinal chemistry. researchgate.net Derivatives of 2-aminopyridine have been investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.netjocpr.com For instance, certain 2-aminopyridine derivatives have shown potent inhibitory activity against various bacterial and fungal strains. researchgate.net The presence of the propyl group in this compound can modulate the lipophilicity of the molecule, a critical parameter in determining a compound's pharmacokinetic profile and its ability to interact with biological targets.

Overview of Research Trajectories for Pyridine-2-amine Scaffolds

Research into pyridine-2-amine scaffolds is a dynamic and expanding area of chemical and pharmaceutical science. A significant research trajectory involves the synthesis of novel derivatives and their evaluation for a wide range of biological activities. The versatility of the 2-aminopyridine core allows for extensive structural modifications, enabling the exploration of structure-activity relationships (SAR). researchgate.net

One major focus is the development of kinase inhibitors. For example, novel 2-aminopyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a potential target in colorectal cancer therapy. nih.govacs.org These studies highlight the potential of the 2-aminopyridine scaffold to serve as a template for the design of targeted cancer therapeutics.

Another significant area of investigation is in the field of antimicrobial agents. Researchers have synthesized various N-substituted pyridine-2-amine derivatives and found them to possess potent antibacterial and antifungal properties. researchgate.net The synthesis of Schiff base derivatives of 2-aminopyridine has also yielded compounds with promising antimicrobial activities. jocpr.com These findings underscore the potential of the pyridine-2-amine scaffold in addressing the challenge of antimicrobial resistance.

Furthermore, the pyridine-2-amine framework is utilized as a building block in the synthesis of more complex heterocyclic systems with diverse biological properties. rsc.org The chemical reactivity of the amino group and the pyridine ring allows for a variety of chemical transformations, leading to the creation of extensive libraries of compounds for high-throughput screening and drug discovery.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol bldpharm.com |

| Boiling Point | 257.4°C at 760 mmHg chembk.com |

| Density | 1.014 g/cm³ chembk.com |

| Flash Point | 133.2°C chembk.com |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C chembk.com |

Structure

3D Structure

属性

IUPAC Name |

4-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-3-7-4-5-10-8(9)6-7/h4-6H,2-3H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGOAYCJQTWSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427455 | |

| Record name | 4-propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61702-15-6 | |

| Record name | 4-propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propylpyridin 2 Amine and Analogues

Established Synthetic Routes for Pyridine-2-amine Derivatives

Long-standing methods for pyridine (B92270) synthesis remain relevant for producing a variety of substituted analogues. These routes often involve the construction of the heterocyclic ring from acyclic precursors or the direct functionalization of the pyridine core.

The Chichibabin pyridine synthesis, first reported in 1924 by Aleksei Chichibabin, is a condensation reaction involving aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives to form a pyridine ring. wikipedia.org While traditionally used for simple alkylpyridines, modifications of this reaction allow for the synthesis of more complex structures. thieme.de

The reaction typically proceeds in the gas phase at high temperatures (350–500 °C) over oxide catalysts like alumina (B75360) or silica (B1680970). wikipedia.org The mechanism is complex, involving a series of aldol (B89426) condensations, Michael additions, and imine formations. wikipedia.orgchemistnotes.com For the synthesis of a 4-propyl substituted pyridine, a potential strategy would involve the condensation of aldehydes and/or ketones that can assemble the required carbon skeleton. For instance, a combination of propanal, formaldehyde, and ammonia could theoretically yield various alkylpyridines, including 4-propylpyridine (B73792), though control of regioselectivity is a significant challenge.

A variation of the Chichibabin reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) to introduce an amino group, primarily at the 2-position. thieme.de A synthetic pathway to 4-Propylpyridin-2-amine could therefore involve the initial synthesis of 4-propylpyridine via a modified Chichibabin ring synthesis, followed by direct amination.

Table 1: Examples of Chichibabin Pyridine Ring Synthesis

| Reactants | Catalyst/Conditions | Major Product(s) |

|---|---|---|

| Acetaldehyde, Ammonia | Al₂O₃/SiO₂, 350–500 °C | 2-Methylpyridine, 4-Methylpyridine |

| Acrolein, Ammonia | Al₂O₃/SiO₂, 350–500 °C | 3-Methylpyridine, Pyridine |

| Paraldehyde, Ammonia | Al₂O₃/SiO₂, 350–500 °C | 5-Ethyl-2-methylpyridine |

This table illustrates the versatility of the Chichibabin synthesis in producing various alkyl-substituted pyridines from simple carbonyl precursors and an ammonia source. wikipedia.org

The Knoevenagel condensation is the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.org The Doebner modification specifically utilizes pyridine as the solvent and catalyst, often with a substrate containing a carboxylic acid, such as malonic acid. This variation typically results in condensation followed by decarboxylation to yield α,β-unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org

While not a direct method for pyridine synthesis, the principles of the Knoevenagel condensation are integral to other named reactions that do form pyridine rings, such as the Hantzsch pyridine synthesis. wikipedia.org An advanced version of the Guareschi-Thorpe reaction, which is mechanistically related, uses the condensation of alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium (B1175870) carbonate in an aqueous medium to produce substituted hydroxypyridines. rsc.org For instance, the synthesis of 2,6-dihydroxy-4-propylpyridine-3-carbonitrile has been reported using this methodology, demonstrating the formation of a 4-propyl substituted pyridine core. rsc.org Subsequent chemical transformations would be required to convert the hydroxyl and nitrile groups to the desired 2-amine structure.

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, represents a powerful and modern method for forming C–N bonds. researchgate.net This reaction is highly effective for the synthesis of arylamines from aryl halides. In the context of this compound synthesis, the strategy would involve the coupling of a 2-halo-4-propylpyridine with an amine source.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., Cs₂CO₃, K₂CO₃). nih.govresearchgate.net Ammonia itself can be used as the nitrogen source, often in the form of an ammonium salt like ammonium sulfate, to yield primary arylamines. nih.gov This approach offers high selectivity and functional group tolerance.

For example, the amination of 5-bromo-2-chloropyridine (B1630664) using a palladium-Xantphos complex has been shown to proceed with high chemoselectivity, preferentially substituting the bromine at the 5-position while leaving the chlorine at the 2-position, or vice versa depending on the specific substrate. nih.gov A synthetic route to this compound would start with 4-propyl-2-chloropyridine and couple it with an ammonia surrogate or a protected amine, followed by deprotection. Microwave irradiation can significantly accelerate these reactions. researchgate.net

Table 2: Examples of Palladium-Catalyzed Amination of Halopyridines

| Halopyridine Substrate | Amine Source | Catalyst/Ligand | Conditions | Product |

|---|---|---|---|---|

| 5-Bromo-2-chloropyridine | Various amines | Pd₂(dba)₃ / Xantphos | Toluene, 100 °C | 5-Amino-2-chloropyridine derivatives |

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | Microwave, 30 min | 4-Amino-2-fluoropyridine derivatives |

This table showcases the application of palladium catalysis for the selective formation of C-N bonds on various halopyridine scaffolds. nih.govresearchgate.netnih.gov

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine source via an intermediate imine, which is reduced in situ. wikipedia.org This reaction is typically carried out in one pot using a reducing agent that is selective for the iminium ion over the starting carbonyl group. harvard.edu

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under mildly acidic conditions that favor imine formation. harvard.edumasterorganicchemistry.com While direct application to form this compound from a simple pyridine precursor is not straightforward, this pathway is crucial for synthesizing analogues with N-alkyl substituents. For example, reacting 2-amino-4-propylpyridine with an aldehyde or ketone in the presence of a reducing agent would yield a secondary or tertiary amine at the 2-position. youtube.com

Advanced Synthetic Strategies

Modern organic synthesis relies heavily on catalytic cross-coupling reactions to build molecular complexity in a modular and efficient manner. These strategies are central to the synthesis of highly functionalized pyridine derivatives.

Cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki, are fundamental for constructing both carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. wikipedia.org These reactions provide a powerful toolkit for the synthesis of this compound and its analogues by allowing for the sequential or convergent assembly of the target molecule.

C-C Bond Formation: The propyl group at the 4-position can be installed onto a pre-functionalized pyridine ring using various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction of a 4-halopyridine (e.g., 2-amino-4-bromopyridine) with propylboronic acid or its ester derivatives.

Negishi Coupling: Reaction of a 4-halopyridine with a propyl-zinc reagent.

Kumada Coupling: Reaction of a 4-halopyridine with a propyl-Grignard reagent.

These methods allow for the late-stage introduction of the alkyl substituent, which is a highly valuable strategy in library synthesis. For example, novel C-C bond formation has been achieved through palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with various aryl bromides. rsc.org

C-N Bond Formation: As detailed in section 2.1.3, the Buchwald-Hartwig amination is the premier cross-coupling reaction for forming the C-N bond to introduce the 2-amino group.

A convergent synthetic approach to this compound could involve a two-step cross-coupling sequence. Starting from a dihalopyridine, such as 2-bromo-4-chloropyridine, one could first perform a selective C-C coupling to install the propyl group at the 4-position, followed by a C-N coupling to install the amino group at the 2-position. The order of these steps can be tailored based on the relative reactivity of the halogen leaving groups.

Table 3: Illustrative Cross-Coupling Strategies for Pyridine Functionalization

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | 4-Bromopyridine (B75155) derivative | Propylboronic acid | Pd(PPh₃)₄ / Base | C4-Propyl (C-C) |

| Sonogashira Coupling | Bromopyridine derivative | Terminal alkyne | Pd/Cu catalyst | C-C (alkyne) |

This table provides examples of key cross-coupling reactions used to form C-C and C-N bonds, which are essential for the modular synthesis of substituted pyridines like this compound. researchgate.netwikipedia.orgnih.gov

Cascade Reactions in Pyridine Ring Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, thereby minimizing waste and improving atom economy. The synthesis of the 2-aminopyridine (B139424) core can be achieved through cascade reactions involving Michael addition, intramolecular cyclization, and aromatization sequences. scirp.org

For instance, a general method for the synthesis of 2-amino-4,6-diarylpyridine derivatives involves the cascade reaction of α,β-unsaturated ketones with 1,1-enediamines. This reaction proceeds through a Michael addition, followed by an intramolecular cyclization and subsequent aromatization, which may also involve the loss of a leaving group. scirp.org While this specific example leads to diaryl-substituted aminopyridines, the underlying principle can be adapted for the synthesis of this compound by employing appropriately substituted precursors.

Chemo- and Regioselective Functionalization of Pyridine Rings

The direct functionalization of a pre-existing 4-propylpyridine ring is another viable strategy to introduce the 2-amino group. However, the inherent electronic properties of the pyridine ring often lead to challenges in controlling the regioselectivity of electrophilic or nucleophilic substitution reactions. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. Conversely, nucleophilic attack is favored at the 2-, 4-, and 6-positions.

To achieve regioselective functionalization at the C2 position of a 4-propylpyridine, one might employ directed metalation strategies or C-H activation methodologies. These approaches often utilize a directing group to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. libretexts.org

Derivatization Strategies of this compound

Once synthesized, this compound offers multiple avenues for further chemical modification. The primary amino group and the propyl side chain are the main sites for derivatization.

N-Alkylation and N-Acylation Reactions

The primary amino group of this compound is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the amine with an alkyl halide or other electrophilic alkylating agents. nih.govresearchgate.net The reaction typically proceeds via an Sₙ2 mechanism and may require a base to neutralize the acid generated during the reaction. It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.

Table 3: Representative N-Alkylation of Aminopyridines

N-Acylation involves the reaction of the amino group with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) to form an amide. bath.ac.uk This reaction is generally high-yielding and can be carried out under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acid byproduct.

Table 4: Representative N-Acylation of Aminopyridines

Modifications at the Propyl Side Chain

The propyl side chain at the 4-position of the pyridine ring also presents opportunities for functionalization, particularly at the benzylic-like position (the carbon atom attached to the pyridine ring).

Benzylic Bromination: The benzylic C-H bonds of the propyl group are weaker than other sp³ C-H bonds in the chain due to the resonance stabilization of the resulting radical intermediate. libretexts.org This allows for selective radical bromination at this position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. chemistrysteps.commasterorganicchemistry.comwikipedia.org The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic position of the propyl group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com This reaction typically requires at least one benzylic hydrogen to be present. Oxidation of the 4-propyl group would lead to the corresponding propiophenone (B1677668) derivative.

Halogenation and Subsequent Cross-Coupling

Halogenation of the 2-Aminopyridine Core

Direct halogenation of 2-aminopyridine can lead to a mixture of products. Therefore, achieving regioselectivity at the 4-position often requires specific strategies. One common approach involves the protection of the amino group, for instance, through acetylation, to modulate the directing effects and reactivity of the pyridine ring. Subsequent halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can then favor substitution at the desired C4-position. Another strategy involves the use of pyridine N-oxides, which can be selectively halogenated at the 4-position, followed by reduction of the N-oxide.

A key intermediate for the synthesis of this compound is 4-bromo-2-aminopyridine. Its synthesis can be achieved through various methods, including a Hofmann degradation reaction of 4-bromo-2-pyridinecarboxamide. This multi-step process starts from 4-bromopyridine hydrochloride, which is converted to the corresponding carboxamide, and then subjected to degradation to yield the desired 2-amino-4-bromopyridine.

Cross-Coupling Reactions for C-C Bond Formation

With the 4-halo-2-aminopyridine intermediate in hand, a variety of palladium- or nickel-catalyzed cross-coupling reactions can be employed to introduce the propyl group. These reactions are powerful tools for forming carbon-carbon bonds and offer broad functional group tolerance. The most common methods include the Suzuki-Miyaura, Negishi, Kumada, and Stille couplings. Each of these methods utilizes a different organometallic reagent, offering distinct advantages in terms of reactivity, stability, and functional group compatibility.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-halo-2-aminopyridine with an organoboron reagent, such as propylboronic acid or its esters, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boronic acid reagents. However, challenges can arise from the potential for protodeboronation of the alkylboronic acid under the reaction conditions.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts. wikipedia.org This increased reactivity can lead to milder reaction conditions and shorter reaction times. wikipedia.org The coupling of a 4-halo-2-aminopyridine with a propylzinc halide, catalyzed by a palladium or nickel complex, can be an effective method for the synthesis of this compound. Organozinc reagents, however, are sensitive to air and moisture, requiring inert reaction conditions. wikipedia.org

Kumada Coupling: The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophilic partner. wikipedia.org This method is one of the earliest developed cross-coupling reactions and can be highly efficient for the formation of C-C bonds. wikipedia.org The reaction of a 4-halo-2-aminopyridine with propylmagnesium bromide or chloride in the presence of a nickel or palladium catalyst would yield the desired product. A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups in the substrates. wikipedia.org

Stille Coupling: In the Stille coupling, an organotin reagent (organostannane) is coupled with the organic halide. nrochemistry.com Organostannanes are known for their tolerance to a wide variety of functional groups and are not sensitive to moisture or oxygen. nrochemistry.com However, a major drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. nrochemistry.com

The selection of the optimal cross-coupling method depends on several factors, including the nature of the halogen on the pyridine ring (I > Br > Cl in terms of reactivity), the stability and availability of the organometallic reagent, and the presence of other functional groups in the molecule.

Below are illustrative data tables summarizing typical reaction conditions for these cross-coupling methodologies as they might be applied to the synthesis of 4-alkyl-2-aminopyridines.

| Halopyridine | Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromo-2-aminopyridine | n-Propylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 75 |

| 4-Iodo-2-aminopyridine | Potassium n-propyltrifluoroborate | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene/H₂O | 100 | 82 |

| Halopyridine | Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-2-aminopyridine | n-Propylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 88 |

| 4-Chloro-2-aminopyridine | n-Propylzinc bromide | NiCl₂(dppp) | dppp | DME | 80 | 70 |

| Halopyridine | Grignard Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromo-2-aminopyridine | n-Propylmagnesium bromide | PdCl₂(dppf) | dppf | THF | 25-65 | 90 |

| 4-Chloro-2-aminopyridine | n-Propylmagnesium chloride | NiCl₂(dmpe) | dmpe | Ether | 35 | 78 |

| Halopyridine | Organostannane Reagent | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Iodo-2-aminopyridine | n-Propyltributylstannane | Pd(PPh₃)₄ | - | CuI | DMF | 80 | 85 |

| 4-Bromo-2-aminopyridine | n-Propyltrimethylstannane | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 110 | 72 |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, a complete structural map of 4-Propylpyridin-2-amine can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns. The presence of the electron-donating amino group (-NH₂) and the alkyl propyl group at positions 2 and 4, respectively, significantly influences the chemical shifts of the aromatic protons on the pyridine (B92270) ring.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6 of the pyridine ring. The amino group at C2 causes a significant upfield shift for the adjacent proton at C3 and the proton at C5, due to increased electron density. The proton at C6, being adjacent to the nitrogen atom, will appear at the most downfield position in the aromatic region.

The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-CH₂-) protons attached to the pyridine ring. The amino group protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 - 8.0 | d | ~5.0 |

| H-5 | ~6.4 - 6.6 | d | ~5.0 |

| H-3 | ~6.2 - 6.4 | s | - |

| -NH₂ | ~4.5 - 5.5 | br s | - |

| -CH₂- (attached to ring) | ~2.4 - 2.6 | t | ~7.5 |

| -CH₂- | ~1.5 - 1.7 | sextet | ~7.5 |

| -CH₃ | ~0.9 - 1.0 | t | ~7.5 |

Note: Predicted values are based on analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In this compound, eight distinct carbon signals are expected. The chemical shifts of the pyridine ring carbons are strongly influenced by the amino and propyl substituents.

The carbon atom C2, bonded to the amino group, will be significantly shielded and appear at a characteristic downfield position for a carbon in a heteroaromatic ring bearing an amino substituent. The C4 carbon, attached to the propyl group, will also show a characteristic chemical shift. The remaining pyridine carbons (C3, C5, and C6) will have distinct chemical shifts reflecting their electronic environment. The three carbons of the propyl group will appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 - 162 |

| C6 | ~148 - 152 |

| C4 | ~145 - 149 |

| C5 | ~110 - 115 |

| C3 | ~105 - 110 |

| -CH₂- (attached to ring) | ~35 - 40 |

| -CH₂- | ~22 - 26 |

| -CH₃ | ~13 - 16 |

Note: Predicted values are based on analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this would show correlations between H-5 and H-6 on the pyridine ring, and between the adjacent methylene and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high accuracy, confirming its molecular formula of C₈H₁₂N₂. The expected exact mass can be calculated and compared with the experimental value to provide strong evidence for the compound's identity.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₃N₂⁺ | 137.1073 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized sample of this compound. The sample is passed through an HPLC column, which separates the target compound from any impurities or starting materials. The mass spectrometer then detects the molecular weight of each eluting component, allowing for the confirmation of the desired product and the identification of any byproducts. A typical LC-MS analysis would involve a reversed-phase column with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid to ensure protonation of the analyte for positive ion mode detection.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber in cm⁻¹), which serves as a unique molecular "fingerprint."

For this compound, the IR spectrum provides clear evidence for its key structural features: the primary amine (-NH₂), the propyl group (-CH₂CH₂CH₃), and the substituted pyridine ring.

N-H Vibrations: The primary amine group is readily identified by a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region. orgchemboulder.comwpmucdn.com These two bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comspectroscopyonline.com Additionally, a characteristic N-H bending or "scissoring" vibration is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com A broad N-H "wagging" band may also appear in the 910-665 cm⁻¹ region. orgchemboulder.com

C-H Vibrations: The spectrum will show strong absorptions between 3000 and 2850 cm⁻¹, which are characteristic of the C-H stretching vibrations within the aliphatic propyl group. docbrown.info Aromatic C-H stretching vibrations from the pyridine ring are expected to appear at slightly higher frequencies, typically in the 3100-3000 cm⁻¹ range. libretexts.org

Pyridine Ring and C-N Vibrations: The vibrations of the pyridine ring (C=C and C=N stretching) produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. libretexts.orgpw.edu.pl The C-N stretching vibration for an aromatic amine gives rise to a strong band typically found between 1335 and 1250 cm⁻¹. orgchemboulder.comlibretexts.org

The precise positions of these absorption bands can confirm the presence of all expected functional groups, providing strong support for the structural assignment of this compound.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (typically two bands) | Medium |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium | |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | |

| Alkyl Group (-C₃H₇) | sp³ C-H Stretch | 3000 - 2850 | Strong |

| C-H Bend | 1470 - 1350 | Medium | |

| Pyridine Ring | sp² C-H Stretch | 3100 - 3000 | Weak-Medium |

| C=C and C=N Ring Stretch | 1600 - 1400 | Medium-Strong |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for both purification and the quantitative assessment of purity.

HPLC is a highly versatile and widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds like this compound, which are polar and non-volatile. helixchrom.comfishersci.com

In a typical reverse-phase HPLC (RP-HPLC) method, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. wikipedia.orguhplcs.com The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. Since this compound is a basic and polar compound, its retention can be challenging. sielc.com Method development often involves adjusting the pH of the mobile phase with a buffer (e.g., phosphate (B84403) or acetate) to control the ionization state of the amine group and improve peak shape and retention. cmes.orgnih.gov

Purity assessment is achieved by injecting a solution of the compound into the HPLC system. The output, a chromatogram, shows peaks corresponding to each component. The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. This method can detect and quantify impurities with high sensitivity.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (Octadecylsilane) | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Buffered Water/Acetonitrile or Methanol Gradient | Polar solvent system to elute the compound; buffer controls pH for better peak shape. |

| Detector | UV-Vis Spectrophotometer (e.g., at 254 nm or 280 nm) | Detects the pyridine ring, which absorbs UV light. cmes.org |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. cmes.org |

| Column Temperature | Ambient or controlled (e.g., 35 °C) | Ensures reproducible retention times. cmes.org |

Gas Chromatography is another powerful separation technique, but it is primarily used for volatile and thermally stable compounds. The mobile phase is an inert gas (the carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column.

The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential sample loss. osha.gov To overcome this, specialized columns are often employed. These may include columns where the stationary phase is chemically bonded and cross-linked, or columns treated with a basic compound (e.g., potassium hydroxide) to deactivate acidic silanol (B1196071) groups on the support material, thereby minimizing undesirable interactions. osha.gov

For this compound, a mid-polarity to polar capillary column is generally suitable. sigmaaldrich.comchromtech.com The sample is vaporized in a heated injector and carried onto the column by a gas like helium or nitrogen. Separation occurs as the compound partitions between the carrier gas and the stationary phase based on its boiling point and polarity. A Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds, is typically used for detection. osha.govchromatographyonline.com GC is highly effective for assessing the purity of the compound and detecting volatile impurities.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Polar or mid-polarity capillary column (e.g., Wax or 5% Phenyl Polysiloxane), possibly base-deactivated | Provides appropriate selectivity for polar amines and minimizes peak tailing. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to transport the analyte through the column. |

| Injector Temperature | ~250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Temperature Program | Ramped (e.g., 100 °C to 280 °C) | Separates compounds based on their boiling points and interaction with the column. |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID offers general sensitivity to organic compounds; NPD provides selective, high-sensitivity detection of nitrogenous compounds. |

Advanced Applications in Materials Science

Integration into Ionic Liquid Systems

Influence on Thermal Stability and Conductivity of Ionic Liquids

The thermal stability and ionic conductivity of ILs are critical for their application, particularly in electrochemical devices. sid.ir Thermal stability is largely influenced by the nature of both the cation and the anion. researchgate.netnih.gov Generally, for a given anion, the structure of the cation, including the length of alkyl chains and the presence of functional groups, can affect the thermal decomposition temperature. nih.gov For instance, longer alkyl chains on a cation can sometimes influence intermolecular forces, which in turn relates to thermal stability. nih.gov

Ionic conductivity is dependent on the mobility of the constituent ions. sid.ir The size and shape of the ions, as well as the viscosity of the ionic liquid, are determining factors. nih.gov The introduction of a propyl group and an amine group on the pyridine (B92270) ring, as in 4-Propylpyridin-2-amine, would result in a cation with a specific size and potential for intermolecular interactions (e.g., hydrogen bonding via the amine group) that would uniquely influence the viscosity and, consequently, the ionic conductivity of the resulting IL. However, no experimental data is available to quantify these effects for an IL derived from this compound.

Role in Novel Electrolyte Development

Ionic liquids are promising candidates for electrolytes in batteries and other electrochemical devices due to their non-flammability and wide electrochemical windows. mdpi.comsid.ir Pyridine-based compounds and their derivatives have been explored as components of electrolytes, sometimes as additives, to enhance performance and safety. osti.govresearchgate.net For example, fluorinated pyridines have been investigated as electrolyte solvents to promote the formation of a stable solid electrolyte interphase (SEI) on lithium metal anodes. osti.gov

Polymer Chemistry Applications

Amine-functionalized polymers and polymers containing pyridine moieties are valued for their versatile reactivity and are used in a wide range of applications, including coatings and composites. rsc.org

As Monomers for Polymer Synthesis

For this compound to be used as a monomer, it would typically require a polymerizable group, such as a vinyl group. While compounds like 2-vinylpyridine and 4-vinylpyridine are readily polymerized to form poly(vinylpyridine), this compound lacks such a group and would require chemical modification to become a polymerizable monomer. nih.govresearchgate.net

Alternatively, the amine group offers a route for incorporation into polymers via step-growth polymerization, such as in the synthesis of polyamides or polyimides, by reacting with monomers containing carboxylic acid or acyl chloride functionalities. This approach would create polymers with pyridine units and propyl groups as side chains, potentially influencing properties like solubility and thermal characteristics. There is, however, no published research detailing the synthesis of polymers using this compound as a monomer.

Incorporation into Coatings for Enhanced Properties

Pyridine derivatives and other nitrogen-containing heterocyclic compounds are known to be effective corrosion inhibitors for metals. nih.gov They can be incorporated into protective coatings to provide active corrosion protection. mdpi.com The inhibitor can be physically added to the coating formulation or chemically bonded to the polymer backbone. mdpi.comresearchgate.net The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. nih.gov

While a related compound, 4-(pyridin-4-yl)thiazol-2-amine, has been shown to be an effective corrosion inhibitor, no such studies have been conducted on this compound. nih.gov If incorporated into a coating, it is plausible that this compound could offer corrosion protection, but the extent of this effect and its impact on the coating's mechanical and barrier properties have not been investigated.

Electronic and Energy Materials Research

Research into novel materials for electronic and energy applications is a rapidly expanding field. Pyridine derivatives, in general, are of interest due to their electronic properties, coordination capabilities, and structural versatility. However, specific studies detailing the role of the propyl substituent at the 4-position and the amine group at the 2-position of the pyridine ring in this compound for these advanced applications have not been prominently published.

There is currently no substantial body of research available that investigates the application of this compound as a primary component or a significant additive in organic semiconductors. The electronic properties of this specific molecule, such as its charge carrier mobility, energy levels (HOMO/LUMO), and film-forming capabilities, which are critical for semiconductor performance, have not been characterized in the context of organic electronic devices.

While related compounds, such as those with tethered tertiary amines, have been explored as n-type dopants in organic semiconductors, there is no direct evidence to suggest that this compound has been utilized or studied for this purpose nih.gov. The influence of the specific propyl and amine substitutions on the pyridine core on its potential semiconductor properties remains an open question for researchers.

In the field of photovoltaics, particularly in perovskite and dye-sensitized solar cells, various pyridine derivatives have been employed as additives or as components of hole-transporting materials. For instance, 4-tert-butylpyridine (tBP) is a well-known additive in perovskite solar cells that can improve device efficiency and stability researchgate.net. Additionally, more complex molecules incorporating diphenylpyridine amine units have been synthesized and investigated as hole-transporting materials researchgate.net.

However, a direct investigation into the role of this compound in photovoltaic devices is not found in the current scientific literature. Its potential to act as an interface modifier, a charge transport material, or a stabilizing agent has not been reported. Consequently, there are no available data on its impact on key photovoltaic parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF) in any type of solar cell.

The application of organic materials in battery technologies is an emerging area of research, with a focus on developing safer and more sustainable energy storage solutions. Various organic compounds, including those with amine and pyridinic nitrogen, are being explored as potential electrode materials or electrolyte additives. For example, pyridinium-based polymers have been investigated as anode materials acs.org, and organosilicon amines have been considered for electrolytes in lithium-ion batteries google.com.

Despite these broader trends, there is no specific research detailing the utilization of this compound in any aspect of battery technology. Its electrochemical properties, such as its redox potential, cycling stability, and ionic conductivity, have not been evaluated in the context of energy storage. Therefore, its viability as a component in either the electrodes or the electrolyte of a battery remains undetermined.

Catalysis and Ligand Design

As Ligands for Metal Catalysts

Aminopyridine scaffolds are widely utilized as ligands in transition metal catalysis due to their ability to form stable complexes and influence the reactivity and selectivity of the metal center. nsf.gov The nitrogen atoms of the pyridine (B92270) ring and the amino group can coordinate to the metal, creating a chelating effect that enhances catalyst stability and performance.

Aminopyridine ligands have been shown to enhance the catalytic activity and selectivity of metal catalysts in various organic transformations. For instance, iron(II) complexes bearing aminopyridine ligands have been employed as catalysts for Atom Transfer Radical Polymerization (ATRP). In a study comparing aminopyridine iron(II) complexes with different alkyl substituents on the amino carbon, the complex with a bulkier tert-butyl group exhibited higher catalytic activity in styrene (B11656) polymerization compared to one with an ethyl group. nsf.gov This suggests that the steric and electronic properties of the substituents on the aminopyridine ligand, such as the propyl group in 4-Propylpyridin-2-amine, can be tuned to optimize catalytic performance.

The table below summarizes the effect of the ligand structure on the observed rate constant in the iron-catalyzed ATRP of styrene.

| Ligand Substituent (R) | Observed Rate Constant (k_obs, h⁻¹) |

| tert-butyl | 0.31 |

| ethyl | 0.10 |

| Data sourced from a study on related aminopyridine iron(II) complexes. nsf.gov |

This data illustrates that increasing the steric bulk of the substituent on the ligand can lead to a significant increase in the rate of polymerization. While this data is for a related system, it provides insight into how the propyl group in this compound could influence catalytic activity.

The design of chiral aminopyridine ligands is crucial for achieving high enantioselectivity. By incorporating chirality into the ligand scaffold, it is possible to create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction.

Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a key area of research aimed at improving catalyst recyclability and simplifying product purification. Aminopyridine-based catalysts have been successfully incorporated into heterogeneous systems. For example, a copper(II)-pyridyl complex has been immobilized on silica (B1680970) microspheres to create a stable and efficient Fenton-like catalyst for the degradation of organic pollutants. rsc.org This heterogeneous catalyst can be easily recovered by filtration and reused without a significant loss of activity. rsc.org

Another approach involves the use of metal-organic frameworks (MOFs) where aminopyridine moieties can act as linkers. An iron-based MOF has been shown to be an effective precatalyst for the hydroboration of alkynes. nih.gov The design of such heterogeneous systems with ligands like this compound could offer robust and recyclable catalysts for a variety of organic transformations. Furthermore, the concept of metal-organic cooperative catalysis (MOCC) has been explored, where both a 2-aminopyridyl group and a rhodium metal species are immobilized on a self-assembled support, allowing for catalyst recovery and reuse in C-H and C-C bond activation reactions. nih.gov

Organocatalysis Applications

In addition to their role as ligands, aminopyridines can function as organocatalysts, participating directly in chemical transformations without the need for a metal center. The amino group can act as a Brønsted base or participate in the formation of reactive intermediates.

The amino group of this compound can act as a Brønsted base, accepting a proton to catalyze a variety of reactions. Chiral organic Brønsted bases have been recognized as highly effective catalysts for enantioselective transformations. nih.gov The basicity of the aminopyridine can be tuned by the substituents on the pyridine ring. The propyl group in this compound, being an electron-donating group, is expected to increase the basicity of the amino group compared to unsubstituted 2-aminopyridine (B139424).

Bifunctional catalysts, which contain both a Brønsted base and a hydrogen-bond-donating group, have proven to be particularly effective in a wide range of asymmetric reactions. nih.gov While specific studies on this compound as a Brønsted base catalyst are not prevalent, the fundamental principles of its potential reactivity can be inferred from the broader class of aminopyridine organocatalysts.

Chiral aminopyridines are valuable organocatalysts for enantioselective reactions. They can activate substrates through the formation of chiral enamines or iminium ions, leading to highly stereocontrolled product formation. For example, chiral secondary amines are widely used as promoters for asymmetric cascade reactions, enabling the construction of complex chiral molecules from simple starting materials in a single step with high stereocontrol. rsc.org

The general mechanism of enamine catalysis involves the reaction of a carbonyl compound with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst.

While there are no specific examples of this compound being used in this context, the development of chiral derivatives of this compound could lead to new and effective organocatalysts for a variety of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions.

Biological and Biomedical Research

Biological Activity and Pharmacological Potential

The inherent chemical properties of the 2-aminopyridine (B139424) moiety, a core component of 4-Propylpyridin-2-amine, have spurred investigations into its biological activities. While direct and extensive research on this compound itself is limited in publicly available literature, the broader class of aminopyridines has demonstrated a range of pharmacological effects, suggesting potential avenues for the exploration of this specific compound.

Monoamine neurotransmitters, including dopamine (B1211576), norepinephrine, and serotonin (B10506), are crucial for a vast array of physiological and cognitive functions. tmc.edunih.gov The regulation of these neurotransmitter systems is a key strategy in the treatment of numerous neurological and psychiatric disorders. tmc.edu While direct studies on the effect of this compound on neurotransmitter regulation are not extensively documented, the aminopyridine and aminopyrimidine scaffolds have been explored for their affinity to dopamine and serotonin receptors. nih.gov For instance, a series of aminopyrimidine derivatives demonstrated binding affinity for both D2 and D3 dopamine receptors, as well as serotonin 5-HT1A receptors. nih.gov This suggests that the core structure, shared by this compound, has the potential to interact with these important central nervous system targets. The functional outcome of such interactions, whether agonistic or antagonistic, would be a critical determinant of any potential therapeutic application.

Enzyme inhibition is a fundamental mechanism through which many therapeutic drugs exert their effects. The 2-aminopyridine structure has been identified as a key pharmacophore in the design of various enzyme inhibitors.

The Janus kinase (JAK) family of enzymes plays a critical role in signal transduction pathways that are integral to the immune and inflammatory responses. nih.gov Consequently, JAK inhibitors have emerged as an important class of drugs for treating autoimmune diseases and certain cancers. nih.gov Research into novel JAK inhibitors has explored a variety of chemical scaffolds. While there is no specific data available on the direct inhibition of JAKs by this compound, the broader class of aminopyrimidine derivatives has been investigated for this purpose. For example, a series of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives were designed and synthesized as JAK inhibitors, with some compounds showing potent inhibition of the four isoforms of JAK kinases. nih.gov This highlights the potential of the aminopyridine and related aminopyrimidine cores as starting points for the development of novel JAK inhibitors.

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, and its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). nih.govugr.es The three main isoforms are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). ugr.es Overproduction of NO by iNOS is implicated in various inflammatory conditions, making selective iNOS inhibitors attractive therapeutic targets. nih.govugr.es

The 2-aminopyridine scaffold has been a focus of research in the development of NOS inhibitors. Studies have shown that 2-amino-4-methylpyridine (B118599), a compound structurally related to this compound, is a potent inhibitor of iNOS activity. nih.gov Further research on a series of position-6 substituted 2-amino-4-methylpyridine analogues revealed that modifications to the pyridine (B92270) ring could enhance both potency and selectivity for iNOS. nih.govnih.gov For instance, certain analogues demonstrated significant inhibitory potential and were even explored as potential PET tracers for imaging iNOS expression. nih.gov The inhibitory mechanism of 2-amino-4-methylpyridine was found to be competitive with respect to the enzyme's substrate, arginine. nih.gov

Below is a table summarizing the in vitro inhibitory activity of 2-amino-4-methylpyridine against different NOS isoforms.

| NOS Isoform | IC50 (nM) |

| Murine NOS II (iNOS) | 6 |

| Human Recombinant NOS II | 40 |

| Human Recombinant NOS I | 100 |

| Human Recombinant NOS III | 100 |

This data is for 2-amino-4-methylpyridine and is presented to illustrate the potential of the aminopyridine scaffold. nih.gov

These findings suggest that the this compound structure could also exhibit inhibitory activity against NOS enzymes, and further investigation into its specific inhibitory profile is warranted.

Enzyme Inhibition Profiling

Scaffold for Novel Bioactive Molecules

The 2-aminopyridine core of this compound is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The versatility of the 2-aminopyridine structure allows for the synthesis of diverse libraries of compounds through modifications at various positions of the pyridine ring. nih.govmdpi.com

This scaffold has been utilized in the development of a wide array of bioactive molecules, including:

Enzyme Inhibitors: As discussed, the 2-aminopyridine moiety is a key component in the design of inhibitors for enzymes such as iNOS and potentially JAKs. nih.govnih.gov

Receptor Ligands: The scaffold has been incorporated into molecules targeting various receptors, including those for neurotransmitters. nih.gov

Antimicrobial Agents: Derivatives of 2-aminopyridine have been synthesized and evaluated for their antibacterial activity. nih.gov

The propyl group at the 4-position of this compound provides a lipophilic substituent that can influence the compound's pharmacokinetic and pharmacodynamic properties. The amino group at the 2-position offers a site for further chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships and optimize biological activity. The adaptability of the this compound scaffold makes it a valuable starting point for the discovery of new and improved therapeutic agents.

Rational Drug Design Based on Pyridine-2-amine Core

Rational drug design leverages the structural and chemical properties of a core molecule to develop novel therapeutic agents. The pyridine-2-amine nucleus is extensively used in this approach due to its capacity to form hydrogen bonds, its basicity, and its solubility, which can enhance a drug candidate's pharmacokinetic profile. nih.gov

Researchers utilize this scaffold to design inhibitors for a wide array of biological targets. For instance, based on the structure of known kinase inhibitors, novel 2-amino-pyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target in colorectal cancer therapeutics. nih.gov Similarly, structure-based design has led to the development of 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are important targets in non-small-cell lung cancer. nih.gov This rational approach aims to create more effective drugs and overcome resistance to existing therapies. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency and selectivity. By systematically altering the chemical structure of pyridine-2-amine derivatives, researchers can identify which molecular features are essential for biological activity.

SAR studies have revealed that modifications at various positions on the pyridine ring and the amino group can dramatically influence a compound's therapeutic properties. For example, in a series of N-alkyl-N-substituted phenylpyridin-2-amines developed as potential anticancer agents, a methoxy (B1213986) group at the para-position of the phenyl ring was found to significantly enhance antiproliferative activity. enamine.net Conversely, bulkier groups tended to decrease or eliminate the activity. enamine.net

Another study on 3,5-diaryl-2-aminopyridines for antimalarial applications found that the 2-amino group was critical for their activity, while replacing the pyridine core with a pyrazine (B50134) ring led to a new series of analogues with potent oral antimalarial efficacy. nih.gov Research on rhodium complexes for antibacterial applications showed that increasing the length of the alkyl chain on the pyridine ring from methyl to ethyl to propyl progressively increased both surfactant properties and antibacterial activity. mdpi.com

| Compound Series | Therapeutic Target | Key SAR Finding | Reference |

|---|---|---|---|

| N-alkyl-N-phenylpyridin-2-amines | Antiproliferative (Cancer) | A para-methoxy group on the phenyl ring enhances activity. | enamine.net |

| 3,5-diaryl-2-aminopyridines | Antimalarial (Plasmodium) | The 2-amino group is critical for activity; core can be replaced with pyrazine. | nih.gov |

| trans-[Rh(4-alkylpyridine)4Cl2]Cl | Antibacterial | Increasing alkyl chain length (methyl < ethyl < propyl) increases activity. | mdpi.com |

| Pyridine Derivatives | Antiproliferative (Cancer) | Presence and position of -OMe, -OH, and -NH2 groups enhance activity. | nih.gov |

High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against specific biological targets to identify "hits." nih.gov These libraries, often containing millions of diverse small molecules, are essential for finding novel starting points for drug development programs. nih.govresearchgate.net

The pyridine-2-amine scaffold is well-represented in these collections due to its proven success in yielding biologically active compounds. HTS campaigns have been instrumental in identifying pyridine-based molecules with potential therapeutic value. For example, an HTS assay designed to find inhibitors of beta-lactamase transcription successfully identified cis-[ammine(2-amino-3-picoline)PtCl2], a novel platinum drug candidate for cancer therapy. scilit.com The process involves screening large compound sets and then re-confirming the activity of initial hits from fresh samples to ensure reliability before proceeding to lead optimization. nih.gov

Applications in Medicinal Chemistry and Pharmacology

Derivatives of the this compound core have been investigated for a range of therapeutic applications, from neurological conditions to infectious diseases.

Therapeutic Agent Development for Neurological Disorders

The aminopyridine structure is a key pharmacophore for agents targeting the central nervous system. A significant area of research is the development of inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. nih.gov Overproduction of nitric oxide by nNOS can lead to neurotoxicity.

A series of potent and selective human nNOS inhibitors has been developed based on the 2-aminopyridine scaffold. nih.gov One promising compound, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, demonstrated high potency and excellent membrane permeability in preclinical models, suggesting it has the potential to cross the blood-brain barrier. nih.gov The related compound 4-aminopyridine (B3432731) is an approved drug that improves motor function in demyelinating conditions by acting on neural circuits. nih.govmdpi.com This underscores the potential of the broader aminopyridine class in treating central nervous system injuries and diseases. nih.gov

Antimicrobial Properties Investigations

The rise of multidrug-resistant (MDR) pathogens has created an urgent need for new antimicrobial agents. Pyridine-containing compounds have long been a focus of this research due to their efficacy against a wide range of microbes. nih.gov

Several studies have demonstrated the antibacterial effects of pyridine derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Alkyl pyridinol compounds, which are structurally related to this compound, have shown potent activity against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA). The mechanism is not always fully understood, but in some cases, the compounds' surfactant properties are thought to contribute to their antibacterial action, though this may not be the primary mode of cell killing. mdpi.com The versatility of the pyridine core allows for the synthesis of numerous derivatives, which continue to be tested for their potential to combat resistant infections. nih.gov

Modulators of Physiological Processes

Beyond treating specific diseases, this compound derivatives function as modulators of fundamental physiological processes, making them valuable tools in research and potential therapeutics for conditions involving cellular dysregulation, such as cancer.

One major area of investigation is the inhibition of cell cycle progression. Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial for regulating the cell cycle, and their inhibition can halt the proliferation of cancer cells.

Another critical cellular process targeted by pyridine-2-amine derivatives is microtubule dynamics. A series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines were found to be potent tubulin polymerization inhibitors. enamine.net They act on the colchicine (B1669291) binding site of tubulin, disrupting the formation of microtubules, which are essential for cell division, thereby exerting a powerful anti-proliferative effect. enamine.net

| Derivative Class | Physiological Target | Effect | Therapeutic Application | Reference |

|---|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/6 | Inhibition of kinase activity | Anticancer (halts cell cycle) | |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Tubulin | Inhibition of polymerization | Anticancer (disrupts cell division) | enamine.net |

| 2-Amino-4-methylpyridine analogues | Nitric Oxide Synthase (NOS) | Inhibition of NO production | Neurological disorders, inflammation | nih.gov |

Agricultural Chemical Development

Role in Formulating Agrochemicals7.1.1. Enhancement of Crop Protection Products7.1.2. Efficacy against Agricultural Pests and Diseases

Without specific research findings or documented applications, any discussion on the agricultural uses of 4-Propylpyridin-2-amine would be purely speculative and would not meet the required standards of scientific accuracy.

Future Directions and Research Perspectives

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, offering predictive insights into molecular behavior and interactions. For 4-Propylpyridin-2-amine and its potential derivatives, these in-silico methods can accelerate the research and development process significantly.

Future computational studies could focus on several key areas:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, similar to those performed on other N-phenylpyrimidin-2-amine derivatives, could be employed to build models that correlate the structural features of this compound analogs with their biological activities. nih.govnih.gov These models can help in predicting the potency of newly designed compounds and guide the synthesis of more effective molecules.

Molecular Docking and Dynamics Simulations: To explore potential biological targets, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various proteins. For instance, based on studies of similar pyridine (B92270) derivatives, potential targets could include kinases or tubulin. nih.govnih.govnih.gov Subsequent molecular dynamics (MD) simulations can validate the stability of the ligand-protein complexes and provide a more dynamic picture of the interactions.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates are crucial for their success. Computational models can predict these properties for this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery pipeline. semanticscholar.org

Spectroscopic Properties Analysis: Density Functional Theory (DFT) calculations can be utilized to predict and understand the vibrational frequencies (IR and Raman), and NMR chemical shifts of this compound. researchgate.netresearchgate.net This can aid in the structural characterization of newly synthesized derivatives.

| Computational Approach | Potential Application for this compound | Related Research on Analogous Compounds |

| 3D-QSAR | Predicting the biological activity of novel derivatives. | Studies on 4-substituted N-phenylpyrimidin-2-amine derivatives as CDK inhibitors. nih.govnih.gov |

| Molecular Docking | Identifying potential protein targets and binding modes. | Docking of aminopyridine derivatives into various enzyme active sites. nih.gov |

| MD Simulations | Assessing the stability of ligand-protein complexes. | Simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2/4/6. nih.govnih.gov |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. | In-silico ADMET studies of pyrimidine (B1678525) derivatives as GPR119 agonists. semanticscholar.org |

| DFT Calculations | Characterizing spectroscopic and electronic properties. | Computational studies on the structure and spectroscopic properties of 4-(Boc-amino) pyridine. researchgate.net |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. rsc.org Future research into the synthesis and application of this compound should prioritize the development of more sustainable methodologies.

Key areas for green chemistry research include:

Greener Synthetic Routes: Traditional methods for pyridine synthesis can involve harsh conditions and hazardous reagents. ijarsct.co.in Research into alternative, greener synthetic pathways for this compound is a promising area. This could involve the use of biocatalysis, microwave-assisted synthesis, or reactions in aqueous media. rsc.orgresearchgate.net For example, multicomponent reactions (MCRs) in water or green buffer systems have been shown to be effective for the synthesis of other pyridine derivatives. rsc.orgresearchgate.net

Use of Renewable Feedstocks: Exploring the synthesis of this compound from renewable starting materials would be a significant advancement in sustainability. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Future synthetic strategies for this compound should aim for high atom economy.

Energy Efficiency: Investigating energy-efficient synthetic methods, such as photochemical or mechanochemical approaches, could reduce the carbon footprint of this compound production. ijarsct.co.inunibo.it

| Green Chemistry Principle | Application in this compound Research |

| Alternative Solvents | Utilizing water or bio-based solvents for synthesis. rsc.orgresearchgate.net |

| Catalysis | Employing biocatalysts or recyclable heterogeneous catalysts. |

| Renewable Feedstocks | Developing synthetic pathways from biomass-derived starting materials. rsc.org |

| Energy Efficiency | Exploring photochemical, ultrasonic, or microwave-assisted reactions. ijarsct.co.in |

| Waste Reduction | Designing high-yield, high-atom-economy synthetic routes. |

Expanding Scope in Target-Specific Drug Delivery Systems

The efficacy of a therapeutic agent can be significantly enhanced by delivering it specifically to the target site, thereby minimizing off-target effects. For this compound, should it demonstrate significant biological activity, the development of targeted drug delivery systems would be a crucial next step.

Future research in this area could involve:

Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. nih.govjapsonline.com Self-nanoemulsifying drug delivery systems (SNEDDS) have also shown promise for improving the bioavailability of poorly soluble compounds. japsonline.com

Targeted Ligand Conjugation: The surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. nih.gov

Stimuli-Responsive Systems: Designing drug delivery systems that release their payload in response to specific stimuli present in the target microenvironment (e.g., pH, enzymes, temperature) can further enhance specificity and reduce systemic toxicity.

Biodegradable Polymers: The use of biodegradable polymers for creating delivery vehicles would ensure that the carrier is safely eliminated from the body after releasing its cargo. mdpi.com

Exploration of Uncharted Biological Activities and Applications

While the full biological profile of this compound is yet to be elucidated, the pyridine scaffold is a well-established pharmacophore with a wide range of biological activities. nih.govresearchgate.net A systematic exploration of the biological activities of this compound and its derivatives could reveal novel therapeutic applications.

Potential areas for biological screening include:

Anticancer Activity: Many pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule polymerization. nih.govnih.gov Screening this compound against a panel of cancer cell lines would be a logical starting point.

Antimicrobial Activity: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise as antibacterial and antifungal agents. nih.govresearchgate.netmdpi.com

Anti-inflammatory Activity: Certain pyridine-containing compounds have exhibited anti-inflammatory properties. researchgate.net

Neurological Activity: Aminopyridines, in particular, have been investigated for their effects on the central nervous system. researchgate.net

Antiviral and Antiparasitic Activities: The broad biological activity of pyridines extends to antiviral and antiparasitic effects. nih.gov

| Potential Biological Activity | Rationale based on Pyridine Derivatives |

| Anticancer | Kinase inhibition, tubulin polymerization inhibition. nih.govnih.gov |

| Antimicrobial | Activity against various bacterial and fungal strains. nih.govresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. researchgate.net |

| Neurological Disorders | Known effects of aminopyridines on the nervous system. researchgate.net |

| Antiviral/Antiparasitic | Broad-spectrum activity of the pyridine scaffold. nih.gov |

Synergistic Applications with Other Chemical Entities

The combination of two or more therapeutic agents can lead to synergistic effects, resulting in enhanced efficacy and potentially reduced side effects compared to monotherapy. Should this compound exhibit a favorable biological activity, its use in combination with other chemical entities could be a promising therapeutic strategy.

Future research on synergistic applications could explore:

Combination with Known Drugs: Investigating the combination of this compound with existing drugs for the treatment of diseases like cancer could reveal synergistic interactions. For example, if it acts as a kinase inhibitor, combining it with a cytotoxic agent could lead to improved outcomes.

Hybrid Molecules: Designing and synthesizing hybrid molecules that incorporate the this compound scaffold with another pharmacophore could result in dual-acting compounds with enhanced activity.

Adjuvant Therapy: this compound could potentially be used as an adjuvant to enhance the efficacy of other therapies, for instance, by overcoming drug resistance mechanisms.

常见问题

Q. Methodological Answer :

- IR Spectroscopy : Identify NH₂ stretches (3434–3200 cm⁻¹) and C-N vibrations (1624 cm⁻¹) .

- NMR :

- ¹H NMR : Propyl protons appear as triplets (δ 0.9–1.6 ppm), aromatic protons at δ 7.3–8.0 ppm .

- ¹³C NMR : Pyridine carbons resonate at δ 140–164 ppm; propyl carbons at δ 20–35 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 151.1234) .

Advanced: How can DFT calculations optimize the electronic properties of this compound?

Q. Methodological Answer :

- Geometry Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to model the structure.